3-(BENZYLOXY)BENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE
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Overview
Description
3-(BENZYLOXY)BENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound features a benzaldehyde moiety linked to a triazolopyridazine ring system, which is further connected to a phenyl group.
Preparation Methods
The synthesis of 3-(BENZYLOXY)BENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves multiple steps. The initial step often includes the preparation of the benzaldehyde derivative, followed by the formation of the triazolopyridazine ring system. The final step involves the condensation of the benzaldehyde derivative with the triazolopyridazine hydrazone under specific reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
3-(BENZYLOXY)BENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The triazolopyridazine ring system is known to interact with various biological pathways, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other hydrazones and triazolopyridazine derivatives. Compared to these, 3-(BENZYLOXY)BENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE may exhibit unique biological activities due to its specific structural features. Other similar compounds include triazolothiadiazines and triazolopyrazines, which also possess diverse biological activities .
Properties
IUPAC Name |
3-phenyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-3-8-19(9-4-1)18-32-22-13-7-10-20(16-22)17-26-27-23-14-15-24-28-29-25(31(24)30-23)21-11-5-2-6-12-21/h1-17H,18H2,(H,27,30)/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTCDPFYHSKRPM-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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